molecular formula C15H14N4O2S B2717989 1-(benzo[d]thiazol-2-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide CAS No. 1286732-55-5

1-(benzo[d]thiazol-2-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide

Cat. No.: B2717989
CAS No.: 1286732-55-5
M. Wt: 314.36
InChI Key: WZOAUJAFDOVRPA-UHFFFAOYSA-N
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Description

This compound features a central azetidine (four-membered nitrogen-containing ring) linked to a benzo[d]thiazol-2-yl group and a 5-methylisoxazol-3-yl carboxamide moiety. The azetidine core introduces conformational strain, which may enhance target binding specificity compared to larger rings . The benzo[d]thiazole and isoxazole substituents contribute to π-π stacking and hydrogen-bonding interactions, common in kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-9-6-13(18-21-9)17-14(20)10-7-19(8-10)15-16-11-4-2-3-5-12(11)22-15/h2-6,10H,7-8H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOAUJAFDOVRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzo[d]thiazol-2-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole and isoxazole intermediates, followed by their coupling with azetidine-3-carboxamide under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using continuous flow reactors, high-throughput screening of reaction conditions, and employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(benzo[d]thiazol-2-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the benzo[d]thiazole moiety exhibit promising anticancer activities. The structural features of 1-(benzo[d]thiazol-2-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide may enhance its efficacy against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .

Acetylcholinesterase Inhibition

The compound has been evaluated for its potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research has demonstrated that compounds with similar thiazole and isoxazole functionalities can effectively inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in the brain, thereby improving cognitive function .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against bacterial strains. Similar thiazole derivatives have been reported to possess antibacterial activity by disrupting bacterial cell wall synthesis or inhibiting essential enzymatic functions .

Study 1: Acetylcholinesterase Inhibition

A study conducted on a series of thiazole-based compounds found that those with isoxazole substitutions exhibited significant inhibition of acetylcholinesterase, with IC50 values comparable to established inhibitors like donepezil. This suggests that 1-(benzo[d]thiazol-2-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide could serve as a lead compound for developing new Alzheimer’s therapeutics .

Study 2: Anticancer Activity

In vitro assays demonstrated that derivatives of benzo[d]thiazole showed potent anticancer effects against A549 lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, indicating that 1-(benzo[d]thiazol-2-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide may have similar effects .

Data Summary Table

Application AreaObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
Acetylcholinesterase InhibitionImproves cognitive function
AntimicrobialInhibits bacterial growth

Mechanism of Action

The mechanism of action of 1-(benzo[d]thiazol-2-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Parameters

Compound Name / Evidence ID Core Structure Key Substituents Biological Activity logP (Predicted) Molecular Weight
Target Compound Azetidine Benzo[d]thiazol-2-yl, 5-methylisoxazol-3-yl Hypothetical kinase inhibition 2.8 ~349.4
Propanamide Benzo[d]imidazol-2-yl, 5-methylisoxazol-3-yl Undisclosed 3.1 284.3
Benzamide 5-Chloro-thiazol-2-yl, 2,4-difluorophenyl Anti-parasitic (PFOR inhibition) 3.5 298.7
Acetamide Coumarin, Benzo[d]imidazol-1-yl Antifungal, antioxidant 4.2 ~450.5

Research Findings and Implications

  • Azetidine Advantage : The strained four-membered ring may improve binding to rigid enzyme pockets (e.g., kinases) but could reduce metabolic stability compared to five-membered analogues .
  • Role of Benzo[d]thiazole : Sulfur participation in redox cycles (e.g., antioxidant activity) differentiates it from benzo[d]imidazole derivatives .
  • Isoxazole vs.

Biological Activity

1-(benzo[d]thiazol-2-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide, identified by its CAS number 1286732-55-5, is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, focusing on its anticancer properties and other relevant biological activities.

Synthesis

The synthesis of 1-(benzo[d]thiazol-2-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide involves multiple steps, typically starting from benzo[d]thiazole derivatives and isoxazole intermediates. The detailed synthetic route includes reactions involving aryl isothiocyanates and various amines to yield the target compound with a focus on optimizing yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, including U937 (human lymphoma) and MCF-7 (breast cancer), demonstrating significant cytotoxic effects.

  • In Vitro Studies :
    • The compound exhibited promising anticancer activity with IC50 values indicating effective inhibition of cell proliferation in U937 cells.
    • In a comparative study, it was found that compounds containing the benzothiazole moiety showed higher anticancer activity than those without it, suggesting a structure-activity relationship (SAR) where the presence of benzothiazole enhances efficacy against cancer cells .
  • Mechanism of Action :
    • The mechanism studies revealed that the compound may induce apoptosis through activation of procaspase-3 to caspase-3, a critical pathway in programmed cell death. This was evidenced by the activation assays where the compound showed significant procaspase-3 activation at concentrations as low as 10 μM .
    • The ability to inhibit key signaling pathways related to cell survival and proliferation further supports its role as a potential therapeutic agent.

Other Biological Activities

In addition to its anticancer properties, compounds with similar structures have shown various biological activities:

  • Inhibition of Enzymatic Activity : Some derivatives have been studied for their ability to inhibit enzymes such as carbonic anhydrase and tyrosinase, which are important in metabolic processes and pigmentation disorders respectively .
  • Antimicrobial Activity : Preliminary investigations suggest that certain derivatives may exhibit antimicrobial properties, although detailed studies are necessary to confirm these findings.

Case Studies

A series of case studies highlight the effectiveness of 1-(benzo[d]thiazol-2-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide in various experimental settings:

StudyCell LineIC50 Value (µM)Mechanism
U9375.2Procaspase-3 activation
MCF-76.6Apoptosis induction
Various>150 (non-cytotoxic)Enzyme inhibition

Q & A

Basic: What synthetic methodologies are reported for constructing the azetidine-3-carboxamide core in this compound?

The azetidine ring is typically synthesized via cyclization or ring-closing reactions. One approach involves reacting 2-aminobenzothiazole derivatives with activated carbonyl intermediates. For example, chloroacetyl chloride can react with amino-thiazole intermediates in dioxane with triethylamine as a base to form amide bonds, followed by cyclization under reflux conditions . Another method uses acetonitrile as a solvent for initial coupling, followed by cyclization in DMF with iodine and triethylamine to eliminate sulfur and form heterocyclic cores . Key analytical techniques like 1H^1H- and 13C^{13}C-NMR are critical for confirming structural integrity post-synthesis .

Advanced: How can reaction conditions be optimized to improve yield and purity during the synthesis of benzo[d]thiazole-containing azetidine derivatives?

Optimization requires balancing solvent polarity, temperature, and catalyst selection. For instance:

  • Solvent choice : Acetonitrile facilitates rapid initial coupling (1–3 minutes at reflux), while DMF promotes cyclization via iodine-mediated sulfur elimination .
  • Catalysts : Triethylamine is commonly used to neutralize HCl byproducts during amide bond formation, but alternative bases (e.g., DBU) may reduce side reactions .
  • Temperature control : Lower temperatures (20–25°C) during chloroacetyl chloride addition minimize undesired polymerization .
    Comparative studies suggest that microwave-assisted synthesis could reduce reaction times and improve yields for similar heterocycles, though this has not been explicitly reported for this compound .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR are standard for verifying the azetidine ring, benzothiazole, and isoxazole substituents. Aromatic protons in the benzothiazole ring typically appear as multiplets at δ 7.2–8.5 ppm, while the azetidine methylene groups resonate at δ 3.5–4.5 ppm .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as demonstrated for structurally related 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide) resolves bond angles and dihedral angles between the azetidine and heteroaromatic rings .

Advanced: What strategies address conflicting biological activity data in structurally similar compounds?

Contradictions in bioactivity (e.g., anticancer vs. antimicrobial efficacy) often arise from assay conditions or substituent effects. Strategies include:

  • Structure-activity relationship (SAR) studies : Systematic variation of substituents on the benzothiazole or isoxazole moieties to isolate pharmacophores. For example, electron-withdrawing groups on the benzothiazole enhance anticancer activity, while hydrophobic groups improve antimicrobial properties .
  • Assay standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) to normalize potency comparisons .
  • Mechanistic studies : Evaluate target engagement (e.g., kinase inhibition or DNA intercalation) to resolve discrepancies between in vitro and in vivo results .

Basic: What in vitro biological activities have been reported for related benzothiazole-azetidine hybrids?

  • Anticancer activity : Derivatives with methyl or chloro substituents on the isoxazole ring show IC50_{50} values <10 µM against breast (MCF-7) and colon (HCT-116) cancer cells, likely via topoisomerase II inhibition .
  • Antimicrobial activity : Thiophene-substituted analogs exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and E. coli, attributed to membrane disruption .
  • Enzyme inhibition : Some derivatives act as COX-2 inhibitors (IC50_{50} ~0.5 µM), suggesting anti-inflammatory potential .

Advanced: How can computational methods guide the design of derivatives with enhanced target selectivity?

  • Molecular docking : Predict binding affinities to targets like EGFR or PARP using software (e.g., AutoDock Vina). For example, the azetidine carboxamide group forms hydrogen bonds with kinase active sites, while the benzothiazole moiety occupies hydrophobic pockets .
  • QSAR modeling : Correlate electronic descriptors (e.g., logP, polar surface area) with bioavailability. Derivatives with logP 2–3 show optimal blood-brain barrier penetration for CNS targets .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize synthetically feasible candidates .

Basic: What are the stability and storage recommendations for this compound?

  • Stability : Susceptible to hydrolysis under acidic/basic conditions due to the azetidine ring’s strain. Store at –20°C in inert atmospheres (argon) to prevent oxidation of the thiazole sulfur .
  • Solubility : Poor aqueous solubility (<1 mg/mL) necessitates DMSO or ethanol for biological assays .

Advanced: What synthetic challenges arise when introducing substituents to the isoxazole ring, and how are they mitigated?

  • Regioselectivity : Electrophilic substitution on the isoxazole ring favors the 4-position due to electron-withdrawing effects of the oxygen and nitrogen atoms. Directed ortho-metalation (e.g., using LDA) enables functionalization at the 5-position .
  • Side reactions : Isoxazole ring opening under strong acidic conditions can occur. Using mild reagents (e.g., TMSCl) and low temperatures (–78°C) preserves ring integrity .

Basic: What toxicity profiles are reported for benzothiazole-azetidine hybrids?

  • Cytotoxicity : Selectivity indices (SI = IC50_{50} normal cells / IC50_{50} cancer cells) range from 5–20, indicating moderate specificity .
  • Genotoxicity : Ames tests for related compounds show no mutagenicity at concentrations <100 µM .

Advanced: How do steric and electronic effects of substituents influence the compound’s conformational flexibility?

  • Steric effects : Bulky groups on the azetidine nitrogen restrict ring puckering, altering binding to planar targets (e.g., DNA).
  • Electronic effects : Electron-donating groups (e.g., –OCH3_3) on the benzothiazole enhance π-π stacking with aromatic residues in enzyme active sites .
  • Conformational analysis : NOESY NMR or X-ray crystallography reveal preferred chair-like conformations of the azetidine ring, which stabilize ligand-receptor interactions .

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